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ribosome-inactivating protein, maize

Cat. No.: B1176957
CAS No.: 144132-05-8
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Description

Overview of Ribosome-Inactivating Proteins (RIPs) in Plants

Ribosome-inactivating proteins (RIPs) are a group of specialized enzymes found in a wide variety of plants, as well as in some fungi and bacteria. frontiersin.orgwikipedia.org These proteins function as N-glycosidases (EC 3.2.2.22) that catalytically damage ribosomes, the essential cellular machinery responsible for protein synthesis. wikipedia.orgmdpi.comnih.gov The primary mechanism of action involves the removal of a specific adenine (B156593) base from a highly conserved loop in the large ribosomal RNA (rRNA), known as the α-sarcin/ricin loop. mdpi.complos.org This irreversible modification halts the process of translation, leading to the inhibition of protein synthesis and ultimately, cell death. mdpi.comnih.gov

In plants, RIPs are believed to play a crucial role in defense mechanisms against a range of biological threats, including viral and fungal pathogens, as well as insect pests. frontiersin.orgmdpi.com Their production is often induced in response to stress, wounding, or infection. numberanalytics.com The cytotoxic nature of these proteins makes them a significant area of research for their potential applications in agriculture and medicine. mdpi.comnih.gov

Classification of Maize Ribosome-Inactivating Proteins: Atypical Nature and Type III Designation

Plant RIPs are generally categorized into three main types based on their molecular structure. frontiersin.orgnumberanalytics.com

Type I RIPs: Consist of a single polypeptide chain that has enzymatic N-glycosidase activity. mdpi.comnumberanalytics.com

Type II RIPs: Are composed of two distinct polypeptide chains linked by a disulfide bond. The 'A-chain' is functionally equivalent to a Type I RIP, while the 'B-chain' is a lectin that can bind to carbohydrates on cell surfaces, facilitating the entry of the toxic A-chain into the cell. wikipedia.orgmdpi.comnumberanalytics.commdpi.com

Type III RIPs: This is a less common category, and its members are characterized by being synthesized as inactive precursors, or proenzymes, that require proteolytic processing to become active. nih.govnumberanalytics.com

The ribosome-inactivating protein from maize (Zea mays L.) is considered an atypical RIP and is classified as a Type III RIP. nih.govoup.com This is because it is synthesized as an inactive precursor protein. oup.comnih.govnih.gov This precursor form contains an internal peptide sequence that suppresses its enzymatic activity. plos.orgoup.comnih.gov The activation of maize RIP requires the proteolytic removal of this internal segment, along with N- and C-terminal extensions, to yield a mature, active two-chain protein. nih.govnih.govoup.com

Table 1: General Classification of Ribosome-Inactivating Proteins (RIPs)

Type Structure Key Features Example(s)
Type I Single polypeptide chain (approx. 25-30 kDa) Possesses enzymatic activity but lacks a cell-binding domain. mdpi.comnumberanalytics.com Saporin, Trichosanthin (B600747) wikipedia.orgmdpi.com
Type II Two polypeptide chains (A-chain and B-chain) linked by a disulfide bond. A-chain has enzymatic activity; B-chain is a lectin for cell binding. wikipedia.orgmdpi.com Ricin, Abrin wikipedia.orgmdpi.com
Type III Synthesized as an inactive proenzyme. Requires proteolytic processing to become active. nih.govnumberanalytics.com Maize RIP (b-32), Barley JIP60 frontiersin.orgnih.gov

Historical Context and Discovery of Maize RIPs (b-32, RIP1, RIP2)

The ribosome-inactivating protein from maize was first identified as an abundant protein in the endosperm, designated b-32 . oup.comnih.gov Initially, b-32 was studied as a potential regulatory factor for the expression of zein (B1164903), the primary storage protein in maize. nih.gov Subsequent research revealed that the b-32 protein was, in fact, an inactive proenzyme form of a ribosome-inactivating protein. oup.comoup.com This pro-RIP, now also known as maize proRIP1 , is encoded by the Rip3:1 gene and is regulated by the Opaque-2 transcriptional activator, linking its expression to endosperm development. nih.govoup.com Activation of proRIP1 occurs during seed germination through proteolytic processing, which removes inhibitory peptide segments to form the active two-chain enzyme. oup.com

Further investigations led to the characterization of a second maize RIP, named RIP2 , encoded by the Rip3:2 gene. nih.govoup.com Unlike RIP1, which is predominantly found in the endosperm, RIP2 is expressed at low levels in various other tissues, including roots, leaves, and silks. nih.govresearchgate.net The expression of the Rip3:2 gene is not controlled by Opaque-2 but has been shown to be upregulated in response to environmental stress, such as drought. nih.gov Despite the differences in their expression patterns and regulation, RIP2 is also synthesized as an inactive precursor that requires proteolytic cleavage for activation, similar to RIP1. nih.govoup.com This suggests that accumulation as an inactive proenzyme is a general characteristic of maize RIPs. nih.gov

Table 2: Comparison of Maize RIP1 and RIP2

Feature Maize RIP1 Maize RIP2
Precursor Name proRIP1, b-32 nih.govoup.com proRIP2 nih.gov
Gene Rip3:1 oup.com Rip3:2 nih.gov
Primary Location Endosperm oup.comresearchgate.net Roots, shoots, tassels, silks, leaves nih.gov
Regulation Developmentally regulated by Opaque-2 transcriptional activator. nih.govoup.com Up-regulated by environmental stimuli like drought. nih.gov
Activation Proteolytic removal of N-terminal, C-terminal, and internal sequences. nih.govoup.com Requires proteolytic cleavage to acquire N-glycosidase activity. nih.gov

Significance of Maize RIP Research in Plant Biology and Beyond

The study of maize RIPs holds considerable significance for both fundamental plant biology and potential biotechnological applications. Maize is a globally important crop and a model organism for genetic research. nih.gov The unique Type III nature of its RIPs, being synthesized as inactive proenzymes, provides a valuable model for studying post-translational protein regulation and activation mechanisms. nih.govoup.com Research has identified that a 25-amino acid internal peptide is primarily responsible for suppressing the enzymatic activity of the precursor form. plos.orgnih.gov

From a plant defense perspective, maize RIPs are implicated in protecting the plant against pests and pathogens. nih.govacs.org The differential regulation of RIP1 and RIP2 suggests they may have distinct roles in defense, with RIP1 being part of a developmental defense strategy in the seed and RIP2 acting as an inducible defense in vegetative tissues in response to environmental threats. nih.govresearchgate.net For instance, activated maize RIP has demonstrated activity against certain caterpillar and beetle species. acs.org This defensive function presents opportunities for developing crops with enhanced insect resistance. researchgate.netacs.org

Furthermore, the discovery that maize's own ribosomes are quite resistant to the effects of its own activated RIP suggests a sophisticated self-protection mechanism, which is an interesting area of study in plant biochemistry. nih.govoup.com Understanding the structure, function, and regulation of these atypical RIPs continues to be an active field of research, promising deeper insights into plant defense strategies and protein biochemistry.

Properties

CAS No.

144132-05-8

Molecular Formula

C7H4Cl2N2S

Synonyms

ribosome-inactivating protein, maize

Origin of Product

United States

Molecular Architecture and Post Translational Processing of Maize Ribosome Inactivating Protein

Primary Amino Acid Sequence Analysis and Characterization

The maize RIP is initially synthesized as a single polypeptide proenzyme of approximately 34 kDa with an acidic isoelectric point (pI) of around 6.1. nih.govoup.com This precursor form is encoded by the Rip3:1 gene. oup.com Another maize RIP, designated RIP2 and encoded by the Rip3:2 gene, has also been identified. oup.comnih.gov The RIP2 proenzyme is a 31.1 kDa polypeptide that shares significant sequence similarity with the proRIP1 in regions corresponding to the final active protein and the N-terminal extension. oup.comnih.gov

The primary structure of the proenzyme contains regions that are excised during maturation. The final active form is a basic protein composed of two polypeptide chains, a 16.5 kDa subunit and an 8.5 kDa subunit, held together by non-covalent interactions. nih.gov The predicted open reading frame of these proteins exhibits the conserved sequence features typical of functional RIPs, including the critical active site cleft residues necessary for N-glycosidase activity. oup.com

Table 1: Characteristics of Maize RIP Proenzymes
FeatureproRIP1 (b-32)proRIP2
Encoding GeneRip3:1Rip3:2
Molecular Weight (Proenzyme)~34 kDa31.1 kDa
Isoelectric Point (pI)~6.1 (Acidic)Not specified, but internal region is highly acidic
Final Active FormTwo-chain basic protein (16.5 kDa and 8.5 kDa subunits)Activated by proteolytic cleavage

Precursor (Proenzyme) Form and Its Structural Features

The maize RIP is synthesized and accumulates in the endosperm as a stable but inactive proenzyme. nih.govfrontiersin.org This precursor state is essential, as it prevents the protein from attacking the plant's own ribosomes. nih.govnih.gov The inactivity of the proenzyme is conferred by the presence of specific peptide extensions at its termini and, most critically, an internal inactivation region. nih.govnih.gov

The most significant structural feature responsible for the proenzyme's inactivity is a 25-amino acid internal inactivation region. nih.govnih.govnih.gov This segment is located between conserved domains of the RIP structure. oup.com In proRIP1, this region corresponds to residues 163–189. nih.gov A similar, though less conserved, 19-amino acid internal segment is found in proRIP2. oup.comnih.gov A common characteristic of these internal regions in both proRIP1 and proRIP2 is their high content of acidic amino acid residues. oup.comnih.gov

Crystallographic studies reveal that this internal inactivation region is situated on the surface of the protein's N-terminal domain. nih.govnih.gov It forms a distinct structural motif consisting of a flexible loop (residues 163–179) followed by a long α-helix (residues 180–188). nih.gov This surface-exposed loop does not alter the conformation of the active-site cleft but is thought to function by sterically hindering the protein's ability to dock onto the ribosome. nih.govresearchgate.net This physical obstruction prevents the active site from accessing its target adenine (B156593) on the 28S rRNA, effectively inactivating the enzyme. nih.govplos.orgscienceopen.com The removal of this 25-amino acid internal peptide is the most critical step in activation, increasing the RIP's activity by at least 600-fold. nih.govplos.org

Table 2: Processed Regions of Maize proRIP1
RegionLength (Amino Acids)Position (Residues)Key CharacteristicImpact on Activity
N-terminal Extension161–16Pro-peptide segment~6-fold increase upon removal
Internal Inactivation Region25163–189Acidic; Surface-exposed loop and α-helix>600-fold increase upon removal
C-terminal Extension14287–300Pro-peptide segment~5-fold increase upon removal

Proteolytic Activation Mechanism

The conversion of the inactive proRIP to the potent, two-chain active form is accomplished through limited and specific proteolysis. oup.comnih.gov This novel activation mechanism, involving the excision of an internal peptide segment, is a hallmark of Type III RIPs. frontiersin.org

In vivo, the activation of maize RIP occurs during seed germination. nih.govoup.com This process is mediated by endogenous cellular proteases that recognize and cleave the proenzyme at specific sites. nih.gov The proteolytic events lead to the precise removal of the N-terminal, C-terminal, and internal inactivation segments. nih.govnih.gov The result is a mature, heterodimeric protein with full N-glycosidase activity. nih.gov While the process is known to be carried out by endogenous proteases, the specific identities of these proteases in maize have not been fully elucidated.

The activation of the maize proRIP can be mimicked in vitro using various proteases. oup.com Treatment of the purified or recombinant proenzyme with proteases such as papain or subtilisin Carlsberg effectively processes the precursor into its active form. oup.comnih.gov For instance, incubating recombinant proRIP2 with papain resulted in a dramatic activation of its N-glycosidase enzymatic activity. oup.com

The cleavage sites for this activation are located at the boundaries of the three removable segments. The proteolysis results in three distinct cuts in the polypeptide backbone:

After the N-terminal pro-peptide.

At the beginning of the internal inactivation region.

At the end of the internal inactivation region, which splits the single polypeptide into two chains.

Before the C-terminal pro-peptide.

This processing leaves the two core polypeptide chains that constitute the active enzyme, which remain tightly associated through non-covalent forces. nih.gov

Formation of the Active Holoenzyme (Two-Chain Structure)

The maize ribosome-inactivating protein (RIP) is synthesized as a single-chain, inactive 34 kDa precursor, often referred to as a proenzyme or pro-RIP. nih.govoup.com This precursor is an acidic protein with a pI of approximately 6. nih.gov Activation into the potent, cytotoxic holoenzyme is a complex post-translational process that occurs during germination. nih.gov This activation involves significant proteolytic cleavage at three distinct regions of the polypeptide chain. nih.govnih.gov

Endogenous proteases excise:

A 16-amino acid sequence from the N-terminus. nih.gov

A 14-amino acid sequence from the C-terminus. nih.gov

A crucial 25-amino acid internal inactivation region. nih.govnih.gov

The removal of this internal segment is the most critical step, increasing the protein's inhibitory activity by at least 600-fold. nih.gov In contrast, the removal of the N- or C-terminal regions only enhances activity by 6- or 5-fold, respectively. nih.gov This proteolytic processing results in the formation of a mature, active holoenzyme, which is a two-chain heterodimeric protein. oup.comnih.gov The two chains, with molecular weights of approximately 16.5 kDa and 8.5 kDa, are tightly associated through non-covalent interactions, lacking a disulfide linkage. nih.gov This activation mechanism, involving the excision of an internal peptide, is a novel process in plants, bearing some resemblance to the processing of hormones like insulin. nih.gov

Three-Dimensional Structural Elucidation and Conformational Changes

X-ray Crystallography of Precursor and Active Forms

The three-dimensional structures of both the inactive precursor and an active form of maize RIP have been determined through X-ray crystallography, providing critical insights into its activation mechanism. nih.govpdbj.orgnih.gov Crystals of the precursor (Pro-RIP) and a modified active form (MOD) were diffracted to resolutions of 2.4 Å and 2.5 Å, respectively. nih.govpdbj.orgnih.gov

Table 1: X-ray Crystallography Data for Maize RIP
Protein FormPDB IDResolution (Å)Key Structural Feature
Inactive Precursor (Pro-RIP)2PQG2.4Contains the 25-amino acid internal inactivation region on the surface nih.govpdbj.org
Active Form (MOD)2PQL2.5Lacks the internal inactivation region nih.govnih.gov

Solution Structures (e.g., MOD mutant) via NMR Spectroscopy

In addition to crystallographic data, the structure of maize RIP has been investigated in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. The first solution structure determined was for MOD, a 28-kDa engineered active mutant of maize RIP. nih.govresearchgate.net In the MOD variant, the two chains of the active form are fused by a two-amino acid linker (Leu-Glu), creating a single polypeptide that retains full N-glycosidase activity comparable to the native two-chain form. nih.gov

NMR studies, particularly chemical shift perturbation experiments, have been instrumental in mapping the interaction between the active maize RIP and its ribosomal targets. nih.govresearchgate.net These experiments revealed that the binding site for the ribosomal stalk protein P2 is located on the N-terminal domain of MOD, near the region where the internal inactivation loop is located in the precursor. nih.govresearchgate.net This provided vital clues about the molecular mechanism of this unique RIP. nih.gov

Comparison with Other RIP Structures (Type I and Type II)

Maize RIP is classified as a Type III RIP, a category distinct from the more common Type I and Type II RIPs. nih.govnih.gov

Type I RIPs consist of a single catalytic polypeptide chain (e.g., saporin, trichosanthin). nih.govwikipedia.org

Type II RIPs are heterodimers, containing a catalytic 'A' chain linked by a disulfide bond to a cell-binding lectin 'B' chain (e.g., ricin, abrin). nih.govwikipedia.org

Key structural differences include:

Internal Inactivation Region: The precursor form of maize RIP possesses a prominent internal acidic region that is absent in Type I and Type II RIPs. nih.gov

Missing Secondary Elements: Compared to other RIPs, maize RIP lacks the α-helix B and β-strand 6 in its large domain. nih.govresearchgate.net

C-terminal Domain Variation: A region that forms anti-parallel β-strands in the C-terminal domain of other RIPs is replaced by a short α-helix in maize RIP. nih.govnih.govresearchgate.net

Active Site Composition: Many RIPs from dicotyledonous plants feature two critical glutamate (B1630785) residues in their active site. nih.gov In contrast, maize RIP, similar to bacterial RIPs, possesses only a single catalytic glutamate. nih.govresearchgate.net The structure reveals that the active site cleft is too small to accommodate a second glutamate residue. nih.gov

Table 2: Structural Comparison of RIP Types
FeatureType I RIPs (e.g., Saporin)Type II RIPs (e.g., Ricin)Type III RIP (Maize RIP)
StructureSingle catalytic chain nih.govCatalytic A-chain + Lectin B-chain nih.govTwo non-covalently linked chains (active form) nih.gov
Precursor FormGenerally synthesized in active formGenerally synthesized in active formInactive proenzyme with N-, C-, and internal peptides nih.gov
Key Structural Motifsα-helix B and β-strand 6 present nih.govα-helix B and β-strand 6 present nih.govα-helix B and β-strand 6 absent nih.gov
Active Site GlutamatesTypically two nih.govTypically two nih.govOne nih.gov

Identification and Functional Role of Key Structural Domains and Motifs

The unique structure of maize RIP contains several domains and motifs that are critical to its function and regulation.

Internal Inactivation Region: This 25-amino acid segment (residues 163-189) is the primary regulator of maize RIP activity. nih.gov In the inactive precursor, it resides on the protein surface, physically blocking the active site from accessing the ribosome. nih.govpdbj.org Its proteolytic removal is the key "switch-on" mechanism that activates the enzyme. nih.gov This region's presence diminishes cytotoxicity without affecting cellular uptake. nih.gov

Active Site Cleft: The catalytic activity of maize RIP resides in a cleft formed between the N- and C-terminal domains. researchgate.net This site contains several highly conserved amino acid residues essential for its N-glycosidase function, which cleaves an adenine base from rRNA. nih.govresearchgate.net Key active site residues in maize RIP include Tyr94, Tyr130, Glu207, Arg210, and Trp241. nih.gov The sole catalytic glutamate (Glu207) is crucial for stabilizing the transition state during the depurination reaction. nih.gov

Ribosomal Protein P2 Binding Site: To gain access to rRNA within the ribosome, many RIPs first interact with ribosomal proteins. nih.gov While several RIPs bind to the C-terminus of the ribosomal stalk protein P2, maize RIP utilizes a different strategy. plos.orgnih.gov NMR and mutagenesis studies have identified the P2 binding site on maize RIP as a cluster of lysine residues (Lys158–Lys161). plos.org This site is located in the N-terminal domain, at the base of where the internal inactivation loop is found in the precursor, a distinct location compared to other RIPs. plos.org The mutation of these lysine residues severely impairs the protein's interaction with the ribosome, highlighting the critical role of this electrostatic interaction for targeting and activity. plos.org

Genetic Organization and Transcriptional Regulation of Maize Ribosome Inactivating Protein Genes

Maize RIP Gene Family: Identification and Diversity

The maize genome contains a small family of genes encoding ribosome-inactivating proteins. To date, two distinct members have been extensively characterized and are designated as Rip3:1 and Rip3:2 . nih.govoup.com These genes encode proteins that, despite sharing structural and biochemical properties, exhibit markedly different expression patterns, suggesting they fulfill distinct biological functions. oup.com

Rip3:1 : This gene encodes the well-studied maize RIP formerly known as b-32, a 32-kDa albumin protein. nih.govoup.comnih.gov Its expression is primarily associated with the developmental processes of the seed endosperm. oup.com

Rip3:2 : This second member of the maize RIP family encodes a polypeptide of 31.1 kDa. nih.gov Unlike Rip3:1, its expression is not confined to the endosperm but is detected at low levels in various plant tissues, including roots, shoots, tassels, silks, and leaves. nih.govoup.com

The differential regulation of these two genes suggests that one (Rip3:1) is involved in developmental functions, while the other (Rip3:2) is more responsive to environmental challenges. nih.govoup.com Both proteins are synthesized as inactive proenzymes that require proteolytic cleavage to become active, two-chain holoenzymes. nih.govoup.com

Table 1: Maize Ribosome-Inactivating Protein Gene Family

Gene Name Previous Designation Protein Product Size Primary Expression Pattern Regulatory Control
Rip3:1 b-32, proRIP1 ~32 kDa Endosperm Opaque-2 Locus (Developmental)

Gene Isolation, Cloning, and Sequence Characterization

The molecular cloning and characterization of maize RIP genes have been instrumental in understanding their structure and function. The process for Rip3:2 involved the initial isolation of a genomic clone from a bacteriophage library. oup.com

Specifically, a 6.3 kb BamHI restriction fragment from the bacteriophage isolate, designated λRip3:2, was identified and subcloned into a pBluescript KS/+ plasmid vector. oup.com This resulted in the plasmid pRip3:2, which served as the source for subsequent sequencing and analysis. oup.com The identity and organization of the cloned fragment were confirmed through genomic Southern blot analysis, which verified the correspondence between the cloned DNA and the native gene structure within the maize genome. oup.com

Sequence analysis of Rip3:2 revealed that it encodes a polypeptide highly similar to the proRIP1 protein encoded by Rip3:1, particularly in the regions that form the active protein and the N-terminal extension. nih.gov However, a notable divergence exists in a 19-amino-acid internal region, which, while differing in sequence, is rich in acidic residues in both proRIP1 and proRIP2. nih.gov

Regulatory Elements and Promoter Analysis

The distinct expression patterns of Rip3:1 and Rip3:2 are dictated by specific cis-regulatory elements within their promoter regions, which interact with various trans-acting factors. Analysis of promoter sequences upstream of the transcriptional start site is key to identifying these elements. While detailed promoter analysis for maize RIPs is complex, the known regulatory mechanisms provide insight into the controlling elements.

For Rip3:1, the promoter region contains binding sites for the Opaque-2 (O2) transcription factor. nih.govnih.gov The O2 protein contains a "leucine-zipper" motif, a structural feature characteristic of transcription factors, which facilitates binding to specific DNA sequences in the promoter of its target genes, such as the zein (B1164903) storage protein genes and Rip3:1. nih.gov

For Rip3:2, promoter analysis would likely reveal cis-elements responsive to abiotic stress, such as abscisic acid responsive elements (ABREs), which are commonly involved in the transcriptional response to drought. ias.ac.in The presence of such elements would explain its upregulation under water-stress conditions. nih.govoup.com

Transcriptional Control Mechanisms

The expression of the Rip3:1 gene is tightly controlled by the Opaque-2 (O2) regulatory locus. nih.govnih.gov The O2 gene encodes a transcriptional activator protein that plays a central role in regulating the synthesis of storage proteins in the maize endosperm. nih.gov Initially, the protein product of Rip3:1, b-32, was identified as an abundant albumin in the endosperm whose synthesis was dependent on a functional O2 allele. oup.comnih.gov

Studies using the near-isogenic maize mutant opaque-2 (W64A o2), which lacks a functional O2 protein, demonstrated the absence of b-32 protein, confirming that O2 is a positive regulator of Rip3:1 transcription. oup.comnih.gov This endosperm-specific, developmentally regulated expression pattern links Rip3:1 to the processes of seed maturation. nih.gov

In stark contrast to the developmental regulation of Rip3:1, the Rip3:2 gene is transcriptionally regulated by environmental stress, specifically drought. nih.govoup.com While Rip3:2 is not under the control of the Opaque-2 locus, its RNA levels are significantly increased in response to water deficit. nih.govoup.com

Experiments involving drought-stressed maize seedlings showed a clear up-regulation of Rip3:2 expression in leaf tissue after withholding water. oup.com This response suggests a role for the RIP2 protein in the plant's defense mechanisms against environmental stress. nih.gov Drought stress is known to induce a cascade of gene expression changes in maize, and Rip3:2 is part of this broader transcriptomic response to protect the plant from damage. nih.govmdpi.comnih.gov

Table 2: Transcriptional Regulation of Maize RIP Genes

Gene Regulatory Factor / Stimulus Effect on Transcription Biological Context
Rip3:1 Opaque-2 (O2) Transcription Factor Positive Regulation / Activation Endosperm Development, Seed Maturation

The expression of maize RIPs is also subject to developmental timing, particularly during the critical phases of seed maturation and germination. The O2-dependent expression of Rip3:1 ensures that its protein product, b-32, accumulates in the endosperm during seed development. oup.comnih.gov

During germination, a significant increase in total RIP activity is observed in the kernels. nih.govnih.gov Interestingly, this rise in enzymatic activity occurs while the total amount of the b-32 protein (proRIP1) remains relatively constant. nih.govnih.gov This indicates that the key regulatory step during germination is not an increase in gene transcription but rather the post-translational proteolytic activation of the pre-existing, inactive proenzyme that accumulated during seed maturation. oup.com This activation mechanism allows the plant to rapidly deploy active RIPs upon the initiation of germination, potentially to defend the vulnerable seedling. nih.gov The regulation of gene expression during germination is a complex process involving many genes, and the activation of RIPs is a critical component of this transition. nih.govplos.org

Tissue-Specific Expression Patterns of Maize RIPs

The expression of ribosome-inactivating protein genes in maize (Zea mays) is not uniform throughout the plant; instead, it is characterized by distinct patterns that vary between different tissues and in response to developmental and environmental cues. This differential regulation suggests that the various maize RIPs may fulfill specialized biological roles in different parts of the plant.

Expression in Endosperm, Roots, Shoots, Tassels, Silks, and Leaves

Research has identified and characterized multiple maize RIPs, with two of the most studied being the products of the Rip3:1 and Rip3:2 genes. These proteins, also known as proRIP1 (or b-32) and proRIP2 respectively, exhibit notably different expression profiles. nih.gov

The Rip3:1 gene product, a well-known 32-kDa protein, is primarily synthesized in the endosperm. oup.comresearchgate.net Its expression is developmentally regulated and is under the transcriptional control of the Opaque-2 protein, a key regulator of gene expression in maize endosperm. nih.gov This specific localization suggests a primary role for RIP1 during seed development and germination. researchgate.net

In contrast, the gene Rip3:2 shows a broader, albeit low-level, expression pattern. nih.gov Transcripts of Rip3:2 have been detected in a variety of vegetative and reproductive tissues, including roots, shoots, tassels, silks, and leaves. nih.gov Unlike Rip3:1, the expression of Rip3:2 is not controlled by the Opaque-2 transcriptional activator. nih.gov Instead, its expression has been shown to be upregulated in response to environmental stimuli such as drought, indicating a potential role in stress response and defense mechanisms beyond seed-specific functions. nih.gov

This differential expression highlights a division of labor among maize RIPs, with Rip3:1 being developmentally regulated for a seed-specific function and Rip3:2 being environmentally responsive across a wider range of tissues. nih.gov

Table 1: Tissue-Specific Expression of Maize RIP Genes

GeneProtein ProductEndospermRootsShootsTasselsSilksLeavesRegulatory Notes
Rip3:1 proRIP1 (b-32)HighNot DetectedNot DetectedNot DetectedNot DetectedNot DetectedDevelopmentally regulated; controlled by Opaque-2 transcription factor. nih.gov
Rip3:2 proRIP2Not ReportedLowLowLowLowLowNot regulated by Opaque-2; expression is induced by drought. nih.gov

Gene Duplication and Evolution within the Maize Genome

The existence of multiple RIP genes in maize, such as Rip3:1 and Rip3:2, is a clear indicator of gene duplication events having occurred during the evolution of the maize genome. nih.govoup.com Gene duplication is a major force in evolution, providing the raw genetic material for functional innovation. nih.gov Following a duplication event, the two gene copies can follow different evolutionary paths: one copy can retain the original function while the other is free to accumulate mutations, potentially leading to a new function (neofunctionalization), or the original functions can be partitioned between the two copies (subfunctionalization). nih.govnih.gov

The divergence in expression patterns and regulation between Rip3:1 and Rip3:2 exemplifies the process of subfunctionalization. nih.gov The ancestral gene likely had a broader role, which has since been divided between the two paralogs. Rip3:1 has specialized for a role in the endosperm, tied to developmental processes, while Rip3:2 has adopted a role in stress response in various other plant tissues. nih.gov

On a broader evolutionary scale, maize RIPs are part of the larger family of plant RIPs, which are thought to have arisen from an ancestral gene at least 300 million years ago. researchgate.net Maize RIPs are classified as Type 1 RIPs, meaning they consist of a single polypeptide chain with enzymatic activity. oup.com However, they are sometimes considered atypical or Type III RIPs because they are synthesized as inactive precursors (proenzymes) that require proteolytic processing to become active. nih.govnih.govfrontiersin.org This processing involves the removal of peptide segments from the N-terminus, C-terminus, and a unique internal region. nih.gov The evolution of RIPs within the Poaceae family (the grass family, which includes maize, rice, and wheat) has involved domain fusions that have generated chimeric forms. researchgate.net This suggests that maize RIPs may represent an intermediate product in the evolutionary history of these proteins. nih.gov

Role in Plant Defense Against Pathogenic Fungi

The maize RIP is a key component of the plant's innate immunity, providing a robust defense against various fungal pathogens. researchgate.net Its effectiveness has been demonstrated through both laboratory assays and in planta studies, highlighting its broad-spectrum antifungal capabilities. core.ac.uk

In controlled laboratory settings, purified active maize RIP has been shown to directly inhibit the growth of several economically important fungal species. The protein exhibits significant activity against the soil-borne pathogen Rhizoctonia solani, a fungus responsible for sheath blight in maize and other cereals. core.ac.ukresearchgate.net Studies have confirmed that maize RIP can inhibit the growth of R. solani mycelia. researchgate.net

Furthermore, the antifungal properties of maize RIP extend to species within the Aspergillus genus. Research has demonstrated its efficacy against Aspergillus flavus, a pathogen that infects maize kernels and produces harmful mycotoxins, and the related, non-pathogenic model organism Aspergillus nidulans. openalex.orgapsnet.org A microculture assay that monitored fungal development revealed a striking decrease in hyphal proliferation when conidia of both A. flavus and A. nidulans were treated with active maize RIP1. apsnet.org This research suggests that the ribosome-inactivating function of the protein is essential for these antifungal effects. apsnet.org

Fungal Species In Vitro Effect of Maize RIP References
Rhizoctonia solani Inhibition of mycelial growth core.ac.uknih.govresearchgate.net
Aspergillus flavus Altered growth and morphology; decreased hyphal proliferation openalex.orgapsnet.org
Aspergillus nidulans Altered growth and morphology; striking decrease in hyphal proliferation openalex.orgapsnet.org

The defensive role of maize RIP is not limited to in vitro conditions; its expression in transgenic plants confers enhanced resistance to fungal diseases. Studies involving the expression of the maize b-32 protein in wheat have shown a reduction in the severity of Fusarium head blight, a disease caused by Fusarium culmorum. core.ac.ukresearchgate.net

Similarly, maize's own defense against Fusarium verticillioides, a primary agent of ear rot, is bolstered by this protein. core.ac.ukresearchgate.net In tissue assays with transgenic maize plants that ectopically express the b-32 protein, a notable reduction in the symptoms of attack by F. verticillioides was observed. researchgate.net These findings underscore the in planta significance of maize RIP as a functional antifungal defense protein. core.ac.uk

The primary mechanism of antifungal action for maize RIP is its highly specific enzymatic activity on fungal ribosomes. core.ac.uknih.gov As an RNA N-glycosidase, the protein targets and removes a single adenine (B156593) residue from the α-sarcin/ricin loop of the large rRNA molecule within the fungal ribosome. nih.gov This depurination event irreversibly inactivates the ribosome, blocking the elongation step of protein synthesis and leading to the cessation of all protein production. nih.gov This potent inhibition of an essential cellular process is hypothesized to cause fungal cell death. frontiersin.orgnih.gov

The interaction is highly specific; maize ribosomes are resistant to the action of the plant's own RIP, preventing self-toxicity. nih.gov The antifungal activity is dependent on the protein's enzymatic function, as demonstrated in studies with Aspergillus species where the ribosome-inactivating capability was required for the observed inhibitory effects. apsnet.org Research into the structural basis of this interaction has shown that maize RIP docks with ribosomal proteins, such as the P2 protein, to gain access to its rRNA target, and the strength of this interaction is correlated with its biological activity. plos.org

Function in Plant Defense Against Insect Herbivores

In addition to its antifungal properties, maize RIP serves as a defense against insect pests. frontiersin.org The protein's ability to inhibit protein synthesis in non-plant eukaryotes makes it an effective anti-insect agent. apsnet.org

Maize RIP has demonstrated insecticidal activity against key lepidopteran pests. frontiersin.org Research has shown that maize leaves containing higher levels of the protein exhibit greater resistance to feeding by the fall armyworm (Spodoptera frugiperda) and the corn earworm (Helicoverpa zea). frontiersin.org Studies on maize genotypes have identified a specific ribosome-inactivating protein, Rip2, which is known to reduce the performance of caterpillars feeding on the plants. frontiersin.org

The potential of maize RIP as a protective agent has been further explored through genetic engineering. Overexpression of the active form of maize RIP in transgenic tobacco plants conferred enhanced resistance against H. zea. frontiersin.orgnih.gov This confirms that the protein directly impacts the herbivore's ability to thrive. frontiersin.org

Maize plants can actively ramp up their defenses in response to attack. The expression of genes encoding ribosome-inactivating proteins is inducible by insect feeding. frontiersin.orgpsu.edu In the maize genotype Tx601, herbivory by the fall armyworm leads to a strong, tenfold increase in the expression of the ribosome inactivating protein2 (rip2) gene. frontiersin.org This transcriptomic response is matched at the protein level, with immunoblot analyses confirming a corresponding increase in RIP2 protein concentrations in foliage after insect feeding. frontiersin.org This induced defense mechanism allows the plant to mount a targeted and amplified response specifically when and where it is needed, conserving resources until an attack occurs. nih.gov

Compound Names Mentioned

Compound Name
Ribosome-inactivating protein, maize (maize RIP, b-32, RIP1, Rip2)

Evolutionary Dynamics and Comparative Genomics of Cereal Ribosome Inactivating Proteins

Phylogenetic Analysis of Maize RIPs within the Poaceae Family

The Poaceae (grass) family, which includes major cereal crops like maize (Zea mays), rice (Oryza sativa), wheat (Triticum aestivum), and barley (Hordeum vulgare), has been a focal point for studying RIP evolution. nih.govresearchgate.netnih.gov Phylogenetic analyses indicate that RIP genes in cereals have evolved in concert with the phylogenetic tree of the family itself. researchgate.net Maize, as a member of the Panicoideae subfamily, possesses RIPs that show evolutionary relationships with those in other grasses. nih.govnih.gov

Immunological studies have revealed that the specific type of RIP found in maize, which is synthesized as an inactive precursor (pro-RIP), is not unique to the species but is also present in other members of the Panicoideae, such as Tripsacum (gamagrass) and sorghum. nih.gov This suggests a shared evolutionary origin for this particular class of RIP within this subfamily.

In the broader context of the Poaceae family, several distinct forms of RIPs have been identified based on their domain architecture. nih.gov Besides the typical single-chain (Type 1) and two-chain (Type 2) RIPs, cereals possess unique chimeric forms. nih.govresearchgate.net The maize pro-RIP is considered a Type 3 RIP, characterized by its requirement for processing to become active. proquest.comfrontiersin.org Phylogenetic models suggest that various RIP forms found in cereals, including those in maize, likely evolved from an ancestral Type 1 RIP lineage. nih.govresearchgate.net

Table 1: Phylogenetic Context of Maize RIP

FeatureDescriptionSource(s)
Family Poaceae nih.govwikipedia.org
Subfamily Panicoideae nih.gov
Related Genera with Similar RIPs Tripsacum, Sorghum nih.gov
Proposed Ancestral Form Type 1 RIP nih.govresearchgate.net
Distinct Cereal RIP Forms Type AC, AD, AP, and pro-RIPs (Type 3) nih.gov

Evolutionary Rate and Diversification of Cereal RIP Gene Families

The evolution of RIPs in cereals is marked by an accelerated rate of change and significant diversification, leading to large and heterogeneous gene families. nih.govnih.gov This contrasts with the more conserved nature of RIPs in many other plant families. The expansion of the RIP gene family in cereals is largely attributed to gene duplication events, including whole-genome, segmental, and tandem duplications. mdpi.comnih.gov

In maize, tandemly duplicated genes account for approximately 10% of all annotated genes, and these duplications have occurred in distinct waves throughout its evolutionary history. nih.gov This mechanism provides the raw genetic material for functional diversification, allowing for neofunctionalization (the evolution of a new function) or subfunctionalization (the partitioning of the original function between the two copies). mdpi.com Studies comparing the maize genome with that of its sister genus, Tripsacum, which share an ancient whole-genome duplication event, suggest that a similar set of genes have been retained and resisted decay in both lineages, pointing to conserved evolutionary pressures. researchgate.net

This rapid evolution and diversification have resulted in a wide array of RIPs within a single cereal species, each potentially having a specialized role or expression pattern. nih.govoup.com The maize genome, for instance, contains multiple RIP genes. nih.govoup.com

Unique Structural and Activation Mechanisms in Cereal RIPs (e.g., Internal Peptide Removal)

A defining characteristic of the maize RIP, and a feature shared by some other cereal RIPs like the barley JIP60, is its unique activation mechanism. nih.govoup.com Unlike the more common Type 1 and Type 2 RIPs, the maize RIP is synthesized as an inactive precursor, often referred to as pro-RIP or b-32. oup.comnih.govnih.gov This proenzyme requires extensive proteolytic processing to gain its catalytic N-glycosidase activity. nih.govnih.gov

The activation process involves the removal of:

An N-terminal sequence nih.gov

A C-terminal sequence nih.gov

A 25-amino acid internal inactivation region nih.govnih.gov

This proteolytic cleavage generates an active, two-chain heterodimeric protein, where the two chains (a 16.5 kDa and an 8.5 kDa chain) are tightly associated but not linked by a disulfide bond. nih.gov The removal of this internal peptide from the N-glycosidase domain is a novel mechanism of enzyme activation that has not been documented for non-cereal RIPs. nih.govnih.govoup.com This internal segment is acidic and its removal is essential for the protein to adopt its active conformation. oup.com The presence of this "inactivation region" in the proenzyme provides a natural switch-on mechanism that is precisely controlled, for instance, during seed germination. nih.govnih.gov

Table 2: Comparison of RIP Types

RIP TypeStructureActivationExampleSource(s)
Type 1 Single polypeptide chain with enzymatic activity.Generally synthesized in an active form.Pokeweed antiviral protein (PAP) frontiersin.orgmdpi.com
Type 2 Two disulfide-linked chains: an active A-chain (like Type 1) and a B-chain with lectin properties for cell binding.Synthesized as a precursor (pre-pro-ricin) that is processed to the active A-B dimer.Ricin, Abrin proquest.commdpi.com
Type 3 (e.g., Maize RIP) Synthesized as a single-chain inactive precursor (pro-RIP).Requires proteolytic removal of terminal sequences and a unique internal inactivating peptide.Maize b-32, Barley JIP60 proquest.comoup.comnih.govnih.gov

Divergence of Physiological Roles Among Plant RIPs

While the primary recognized function of plant RIPs is in defense against pathogens and pests, cereal RIPs have evolved to undertake a broader range of physiological roles. nih.govfrontiersin.orgnih.gov The defensive activities, including antifungal, antiviral, and insecticidal properties, are well-documented. frontiersin.orgnih.govumn.edu

However, studies on cereal RIPs reveal their involvement in endogenous plant processes. nih.govnih.gov These divergent roles include:

Adaptation to Abiotic Stress: RIP expression has been linked to plant responses to environmental stressors such as salt and heat stress. nih.govfrontiersin.orgnih.gov

Storage Proteins: In seeds, some RIPs may function as storage proteins, providing a source of nitrogen upon germination. nih.gov The maize pro-RIP b-32 is found in the endosperm. nih.gov

Induction of Senescence: RIPs may play a role in the programmed cell death associated with plant senescence. nih.govnih.gov

Reprogramming of Translational Machinery: By acting on ribosomes, RIPs could be involved in modulating protein synthesis during specific developmental stages or stress responses. nih.govnih.gov

Interestingly, the production of an inactive pro-RIP in maize does not appear to be a mechanism solely to protect the plant's own ribosomes, as maize ribosomes are inherently resistant to the active form of the maize RIP. nih.gov This suggests that the complex regulation and diverse functions of these proteins are driven by more intricate evolutionary pressures.

Maize RIP as an Evolutionary Intermediate in the RIP Superfamily

The RIP superfamily is broadly categorized into Type 1 and Type 2 RIPs. frontiersin.org Evolutionary models suggest that an ancestral Type 1 RIP, consisting of a single catalytic domain, gave rise to the other forms. researchgate.netmdpi.com A major evolutionary event was the fusion of a Type 1 RIP gene with a gene for a ricin-B-type lectin domain, creating the ancestral Type 2 RIP. researchgate.net

The maize RIP, along with other similar cereal RIPs, is classified as a Type 3 RIP. proquest.comfrontiersin.org This classification highlights its unique precursor structure and activation mechanism involving the excision of an internal peptide. proquest.comoup.com This places maize RIP in a distinct evolutionary position. It is not a simple Type 1 RIP, nor is it a Type 2 RIP, as it lacks the lectin B-chain. oup.com

The maize RIP can be viewed as an evolutionary specialization that arose from the ancestral Type 1 lineage within the Poaceae. nih.govresearchgate.net The development of an internal "inactivation" peptide and the corresponding proteolytic activation system represents a sophisticated regulatory layer not seen in other RIPs. nih.govnih.gov This elaborate control mechanism, coupled with its diverse physiological roles beyond simple defense, suggests that the maize RIP and its homologs in other cereals represent a significant and advanced evolutionary divergence within the RIP superfamily. nih.gov

Advanced Methodologies for Maize Ribosome Inactivating Protein Research

Protein Purification and Characterization Techniques

The purification of maize RIP, in both its precursor (proRIP) and active forms, is a multi-step process foundational to its characterization. The protein is typically expressed in recombinant systems, such as Escherichia coli, to obtain sufficient quantities for study. nih.gov

A common purification workflow begins with the creation of a crude extract from the expression host. This is followed by initial separation steps like centrifugation to remove cellular debris. uvm.edu Affinity chromatography is a key technique, often utilizing columns with immobilized ligands that have a specific affinity for the RIP. For instance, polyclonal anti-RIP1 antibodies can be coupled to a Sepharose column to specifically capture the protein from a plant extract. oup.com For recombinant proteins engineered with affinity tags (e.g., a polyhistidine or 6xHis tag), Nickel-NTA or other metal-chelate affinity chromatography is highly effective. uvm.eduplos.org

Following the initial affinity purification, further steps are often required to achieve high purity. Gel filtration chromatography, also known as size-exclusion chromatography, is used to separate the RIP from proteins of different molecular weights and from aggregates. nih.gov

Characterization of the purified protein involves several analytical methods:

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique is used to assess the purity and determine the apparent molecular mass of the protein. oup.comnih.gov The maize proRIP has a molecular weight of approximately 33 kDa. oup.com

Immunological Analysis: Western blotting with specific antibodies against maize RIP is used to confirm the identity of the purified protein. oup.com

Mass Spectrometry: This technique provides a precise molecular weight and can be used to confirm the amino acid sequence and identify post-translational modifications.

Structural Analysis: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to solve the three-dimensional structures of both the inactive precursor and the active form (MOD), revealing key structural differences, such as the presence of a 25-amino acid internal inactivation region in the precursor. plos.orgnih.govnih.gov

Quantitative Enzymatic Activity Assays

Quantifying the enzymatic activity of maize RIP is crucial for structure-function studies and for understanding its biological role. The primary activity is RNA N-glycosidase, which involves cleaving a specific adenine (B156593) from the large ribosomal RNA (rRNA), leading to the inhibition of protein synthesis. plos.orgdeakin.edu.aumdpi.com

A widely used method to measure the biological consequence of maize RIP's enzymatic activity is the in vitro translation inhibition assay. The rabbit reticulocyte lysate system is a common choice for this purpose as it contains all the necessary components for protein synthesis, including ribosomes, tRNAs, and translation factors. nih.govpromega.com

In this assay, various concentrations of the purified maize RIP are added to the lysate along with a template mRNA (e.g., Luciferase control RNA) and a radiolabeled amino acid, such as [3H]-leucine. nih.govpromega.com The RIP depurinates the ribosomes within the lysate, inhibiting their ability to synthesize protein. The amount of newly synthesized protein is measured by quantifying the incorporation of the radiolabel. nih.gov The potency of the RIP is typically expressed as the IC50 value, which is the concentration of the protein required to cause a 50% reduction in protein synthesis. researchgate.netresearchgate.net Studies have shown that the active, processed form of maize RIP (MOD) is significantly more potent at inhibiting translation than its inactive precursor (Pro-RIP). nih.gov

Table 1: Inhibition of In Vitro Protein Synthesis by Maize RIP Variants

Protein VariantDescriptionIC50 (nM)
MOD Active form of maize RIP, internal inactivation region removed.0.25
Pro-RIP Inactive precursor form of maize RIP.>1000

This table is based on data from studies using a rabbit reticulocyte lysate system. The IC50 value represents the concentration of protein needed for 50% inhibition of translation. nih.govresearchgate.net

To directly measure the specific RNA N-glycosidase activity of maize RIP, assays are performed that detect the depurination of rRNA. A classic method involves treating purified ribosomes or naked rRNA with the RIP, followed by aniline (B41778) treatment. Aniline cleaves the phosphodiester backbone of the RNA at the depurinated site, generating a specific diagnostic fragment that can be visualized by gel electrophoresis. oup.com

More recently, quantitative real-time PCR (qRT-PCR) methods have been developed to provide a more sensitive and high-throughput measurement of depurination. nih.govnih.gov This assay uses primers that flank the depurination site on the 28S rRNA. During the reverse transcription step to create cDNA, the reverse transcriptase enzyme often inserts an adenine at the apurinic site. This specific base change can then be detected and quantified by qPCR using primers designed to target the modified sequence, allowing for a precise measurement of the N-glycosidase activity in vivo or in vitro. nih.gov

These assays have demonstrated that the active form of maize RIP (MOD) is significantly more effective at depurinating intact ribosomes compared to naked rRNA, highlighting the importance of ribosomal proteins for efficient targeting. nih.gov In contrast, another RIP, trichosanthin (B600747) (TCS), is highly active on ribosomes but much less so on naked rRNA. nih.gov

Table 2: Comparison of Relative N-glycosidase Activity

ProteinSubstrateRelative N-glycosidase Activity
MOD (Maize RIP) Ribosome54.26 ± 15.63
TCS (Trichosanthin) Ribosome2607.21 ± 711.35
MOD (Maize RIP) Naked rRNA6.41 ± 5.52
TCS (Trichosanthin) Naked rRNA0.35 ± 0.18

This table presents a comparison of the relative enzymatic activity of the active form of maize RIP (MOD) and trichosanthin (TCS) on rat liver ribosomes versus naked rRNA. Activity is presented as a relative value. nih.gov

Genetic Manipulation and Transgenic Approaches in Maize and Model Plants

Genetic manipulation is a powerful tool for investigating the function of maize RIP in vivo. These approaches involve altering the expression of the RIP gene in maize or introducing it into other model plant systems. nih.govnih.gov The development of transgenic plants allows researchers to study the protein's role in processes like plant defense. cabidigitallibrary.orgfrontiersin.org

Overexpression studies involve introducing the gene for maize RIP, often the active form, into a plant to produce higher levels of the protein than normal. frontiersin.org For example, the active form of maize RIP has been overexpressed in transgenic rice and tobacco. nih.gov Such studies have shown that overexpression can enhance resistance to certain fungal pathogens and insect pests. nih.govfrontiersin.org In one study, co-expression of the active maize RIP and a rice chitinase (B1577495) gene in transgenic rice led to increased resistance against the sheath blight fungus, Rhizoctonia solani. nih.gov

Conversely, gene silencing techniques, such as RNA interference (RNAi), can be used to reduce or eliminate the expression of the endogenous maize RIP gene. nih.gov By observing the phenotype of these "knock-down" plants, particularly their susceptibility to pathogens or pests, researchers can infer the natural function of the protein. These studies are crucial for confirming the defensive roles suggested by overexpression experiments.

The expression of a transgene is controlled by its promoter. The choice of promoter is critical for directing where, when, and at what level the maize RIP is produced in a transgenic plant. mdpi.com A variety of promoters have been utilized in maize transformation research:

Constitutive Promoters: Promoters like the maize ubiquitin promoter (Zm-Ubi) or the Cauliflower Mosaic Virus (CaMV) 35S promoter drive high-level expression in most tissues throughout the plant's life. mdpi.comfrontiersin.org These are often used in initial overexpression studies to assess the general effect of the protein.

Tissue-Specific Promoters: To avoid potential deleterious effects of the RIP on the plant's own cells, expression can be targeted to specific tissues. For instance, embryo-specific promoters like the globulin-1 promoter can be used to confine RIP production to the seeds, which can act as "bioreactors". nih.gov

Inducible Promoters: These promoters are activated by specific stimuli, such as wounding or pathogen attack. The maize Wip1 (wound-induced protein 1) promoter is an example of a promoter that can be used to drive RIP expression specifically in response to insect feeding or mechanical damage. mdpi.com This strategy allows the plant to produce the defensive protein only when it is needed.

The Opaque-2 transcriptional activator is known to regulate the native maize RIP gene (Rip3:1) in the endosperm, while another maize RIP gene (Rip3:2) is upregulated by drought stress, indicating complex, promoter-driven regulation in its natural context. nih.gov These natural regulatory systems provide a blueprint for designing sophisticated expression strategies in transgenic plants.

Cell Biology and Microscopy Techniques for Subcellular Localization and Cellular Effects

Understanding the precise location of maize RIPs within the cell and their subsequent effects is crucial for deciphering their biological role. Researchers utilize several advanced microscopy and cell biology techniques to this end.

Immunolocalization: This technique uses specific antibodies to detect the location of the maize RIP within tissues and cells. nih.gov The process involves fixing and sectioning maize tissues, such as the primary root tip, and then incubating them with a primary antibody that specifically binds to the maize RIP. nih.govresearchgate.net A secondary antibody, which is conjugated to a fluorescent dye or an enzyme that produces a colored precipitate, is then used to visualize the location of the primary antibody-RIP complex. nih.gov This method has been used to study the distribution of various proteins in maize tissues, providing cellular and subcellular resolution. nih.govresearchgate.net For instance, studies on other maize proteins like the glycine-rich protein zmGRP4 have successfully used immunolocalization to pinpoint their presence in the peripheral root cap and epidermis. researchgate.net

Fluorescent Protein Tagging: To track the dynamic movement and localization of maize RIPs in living cells, scientists often create fusion proteins. This involves genetically fusing the coding sequence of the maize RIP with that of a fluorescent protein, such as Green Fluorescent Protein (GFP) or mCherry. When this fusion construct is expressed in plant cells or other model systems, the maize RIP can be visualized in real-time using fluorescence microscopy. This approach has been effectively used to observe the secretion of related fungal RIPs, like Rip1 from Ustilago maydis, which was seen localizing to the biotrophic interface between the fungus and maize cells. nih.gov

Observing Cellular Effects: Microscopy is also vital for observing the direct cellular effects of maize RIP activity. For example, a microculture assay was developed to monitor the growth and development of fungi like Aspergillus nidulans and Aspergillus flavus after treatment with maize RIP1. nih.govapsnet.org Using techniques like Congo red staining, researchers observed significant morphological changes, such as a decrease in hyphal proliferation in A. nidulans and increased hyphal branching in A. flavus, indicating the protein's potent antifungal effects at a cellular level. nih.gov

Structural Biology Techniques (X-ray Crystallography, NMR, Cryo-EM)

Determining the three-dimensional structure of maize RIP is fundamental to understanding its mechanism of action. High-resolution structural data provides insights into its active site, how it interacts with the ribosome, and the function of its unique internal inactivation region.

X-ray Crystallography: This has been a cornerstone technique in maize RIP research. It involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build a detailed atomic model of the protein. Researchers have successfully determined the crystal structures of both the inactive precursor (pro-RIP) and the active form of maize RIP to resolutions of 2.4 Å and 2.5 Å, respectively. nih.govnih.govoup.com These structures revealed that the 25-amino acid internal inactivation region in the precursor is located on the protein surface, consisting of a flexible loop and a long α-helix, which sterically hinders its interaction with the ribosome. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to study the structure and dynamics of proteins in solution, which can be more representative of their native state. For maize RIP, NMR has been particularly useful for studying protein-protein interactions. Chemical shift perturbation experiments, for example, have been employed to map the binding site of the ribosomal stalk protein P2 on an active mutant of maize RIP (MOD). researchgate.netnih.gov These studies revealed that the P2 binding site is located in the N-terminal domain, near the internal inactivation region, and involves residues Lys158–Lys161. nih.govplos.orgnih.gov NMR was also used to determine the first solution structure of this type of active RIP mutant. nih.gov

Cryo-Electron Microscopy (Cryo-EM): While X-ray crystallography and NMR have been the primary methods for maize RIP, Cryo-EM is an increasingly powerful technique for determining the structure of large protein complexes, such as RIPs bound to the ribosome. Although specific Cryo-EM studies focused solely on maize RIP are not prominent in the available literature, this technique holds future promise for visualizing the entire maize RIP-ribosome complex at near-atomic resolution, providing a more complete picture of the inactivation process.

TechniqueKey Findings for Maize RIPResolution/Details
X-ray CrystallographyDetermined structures of precursor (pro-RIP) and active forms. nih.govnih.gov Revealed surface location and structure of the internal inactivation region. nih.govnih.gov2.4 Å (precursor), 2.5 Å (active form) nih.govnih.gov
NMR SpectroscopyDetermined solution structure of active mutant (MOD). nih.gov Mapped interaction site with ribosomal protein P2 to residues Lys158-Lys161. plos.orgnih.govDissociation constants (KD) measured for P2 interaction. plos.orgnih.gov

Bioinformatic and Computational Analyses (Sequence Homology, Protein Modeling, Molecular Dynamics)

Computational approaches are indispensable for analyzing maize RIP sequences, predicting their structure, and simulating their interactions with other molecules.

Protein Modeling and Docking: Computational modeling is used to generate 3D structures of proteins based on their amino acid sequence, often using the known structures of homologous proteins as templates. For maize RIP, in silico docking simulations have been performed to model the interaction between the precursor protein and the yeast ribosome. nih.gov These models demonstrated that the internal inactivation region of the precursor would clash with multiple sites on the 25S rRNA, providing a structural basis for its reduced activity. nih.gov These computational predictions help rationalize experimental findings and guide further research. nih.gov

Molecular Dynamics (MD) Simulations: While not extensively detailed in the provided search results for maize RIP specifically, MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For proteins like maize RIP, MD could be used to simulate the dynamics of the internal inactivation loop, the process of its cleavage, and the conformational changes that occur upon binding to the ribosome, offering a dynamic view that complements static structural models.

In Vivo and In Planta Bioassays for Defense Functions

To validate the defensive role of maize RIP, a variety of bioassays are conducted to test its activity against pathogens and pests, both in controlled laboratory settings (in vivo) and in whole plants (in planta).

Antifungal Assays: The ability of maize RIP to inhibit fungal growth is a key area of investigation. In vitro assays, such as microculture assays, have demonstrated that maize RIP1 can significantly decrease the hyphal proliferation of Aspergillus nidulans and affect the development of the maize pathogen Aspergillus flavus. nih.govapsnet.org Other studies have shown that the b-32 protein inhibits the mycelial growth of Rhizoctonia solani. researchgate.net

Insecticidal Assays: The protein's potential to protect against insect pests has also been tested. Bioassays using transgenic plants engineered to express the active form of maize RIP have shown increased resistance to several insect larvae. nih.gov

In Planta Studies: The most definitive tests of defense function come from studies in transgenic plants. Expressing the maize RIP gene in various plants has been shown to confer enhanced resistance to fungal pathogens. For example, transgenic wheat expressing the maize b-32 protein showed reduced head blight caused by Fusarium culmorum, and ectopic expression in maize leaf tissues diminished attack symptoms from Fusarium verticillioides. researchgate.net Co-expression of the active form of maize RIP with a rice chitinase gene in transgenic rice led to increased resistance against sheath blight (Rhizoctonia solani). nih.gov These in planta studies provide strong evidence for the role of maize RIP in plant defense. researchgate.netmdpi.com

Assay TypeOrganism TestedKey FindingReference
Antifungal MicrocultureAspergillus nidulansStriking decrease in hyphal proliferation. nih.gov
Antifungal MicrocultureAspergillus flavusIncreased hyphal branching, abnormal development. nih.gov
In Vitro AntifungalRhizoctonia solaniInhibited mycelial growth. researchgate.net
In Planta (Transgenic Wheat)Fusarium culmorumReduced head blight symptoms. researchgate.net
In Planta (Transgenic Maize)Fusarium verticillioidesDiminished attack symptoms in leaf assays. researchgate.net
In Planta (Transgenic Rice)Rhizoctonia solaniIncreased resistance to sheath blight. nih.gov
In Planta InsecticidalCigarette beetle (Lasioderma serricorne)Increased resistance in transgenic plants. nih.gov
In Planta InsecticidalTobacco hornworm (Manduca sexta)Increased resistance in transgenic plants. nih.gov
In Planta InsecticidalCorn earworm (Helicoverpa zea)Increased resistance in transgenic plants. nih.gov

Biotechnological Applications and Engineering Strategies of Maize Ribosome Inactivating Protein

Development of Transgenic Plants for Enhanced Disease and Pest Resistance

A significant area of research has been the development of transgenic plants engineered to express maize RIP, thereby conferring enhanced resistance to a variety of agricultural threats. This approach leverages the protein's inherent ability to inhibit protein synthesis in invading organisms.

Strategies for Conferring Antifungal Properties in Crops

The expression of maize RIP in transgenic plants has been shown to be an effective strategy for imparting resistance to fungal pathogens. For instance, the maize RIP gene, Zmcrip3a, has been introduced into rice and hot pepper to improve their resistance to fungal diseases. In these strategies, the gene is typically placed under the control of a strong constitutive promoter, such as the rice actin 1 (Act1) or the ribulose-1,5-bisphosphate carboxylase/oxygenase small subunit (rbcS) promoter, to ensure high levels of protein expression in the plant tissues. Transgenic tobacco plants expressing the maize RIP b-32 have demonstrated increased tolerance to the soil-borne fungal pathogen Rhizoctonia solani. researchgate.net Similarly, transgenic wheat expressing the b-32 protein showed reduced head blight caused by Fusarium culmorum. researchgate.netcore.ac.uk Research has also indicated that the activated form of maize RIP can alter the growth and morphology of fungal pathogens like Aspergillus flavus and Aspergillus nidulans, and this effect is dependent on the protein's catalytic ribosome-inactivating activity. d-nb.info

Below is a table summarizing key studies on the use of maize RIP to engineer fungal resistance in transgenic plants.

CropPromoter UsedTarget FungusObserved Effect
RiceAct1, rbcSGeneral fungal pathogensEnhanced disease resistance
Hot PepperNot specifiedGeneral fungal pathogensEnhanced disease resistance
TobaccoNot specifiedRhizoctonia solaniIncreased tolerance researchgate.net
WheatNot specifiedFusarium culmorumReduced head blight researchgate.netcore.ac.uk

Engineering for Insecticidal Resistance in Agricultural Systems

Maize RIP has also been successfully utilized to engineer resistance against various insect pests. The active form of maize RIP has been overexpressed in transgenic rice, wheat, and tobacco, leading to increased resistance against insects such as the cigarette beetle (Lasioderma serricorne), the tobacco hornworm (Manduca sexta), and the corn earworm (Helicoverpa zea). nih.gov Studies on transgenic maize expressing an activated form of maize RIP (MRIP) have demonstrated enhanced resistance to feeding by first-instar larvae of the fall armyworm (Spodoptera frugiperda) and the corn earworm. nih.gov The level of insect resistance was found to correlate with the expression levels of the MRIP. nih.gov

The following table details research findings on the insecticidal applications of maize RIP in transgenic crops.

CropTarget Insect(s)Observed Effect
TobaccoLasioderma serricorne, Manduca sexta, Helicoverpa zeaIncreased resistance nih.govresearchgate.net
RiceLasioderma serricorne, Manduca sexta, Helicoverpa zeaIncreased resistance nih.gov
WheatLasioderma serricorne, Manduca sexta, Helicoverpa zeaIncreased resistance nih.gov
MaizeSpodoptera frugiperda, Helicoverpa zeaEnhanced resistance to larval feeding nih.gov

Combined Resistance Strategies (e.g., Co-expression with Agglutinins)

To broaden the spectrum of resistance and potentially create synergistic effects, researchers have explored the co-expression of maize RIP with other defense-related proteins. A notable strategy involves the co-expression of maize RIP with wheat germ agglutinin (WGA), a type of lectin with insecticidal properties. In one study, a genetic construct containing the coding sequences for both maize RIP (MRIP) and WGA was introduced into maize. nih.gov The resulting transgenic plants produced both proteins in their leaves and exhibited enhanced resistance to feeding by fall armyworm and corn earworm larvae. nih.gov While no statistically significant synergism or antagonism was observed between MRIP and WGA, their combined expression provided a higher level of resistance. nih.gov

Another successful combination strategy involved the co-expression of a modified, active form of maize RIP (MOD1) with a rice basic chitinase (B1577495) gene in transgenic rice plants. This combination conferred enhanced resistance to sheath blight, a fungal disease caused by Rhizoctonia solani. nih.gov

Recombinant Expression and Purification of Maize RIP Variants

The ability to produce maize RIP variants recombinantly has been crucial for detailed structure-function studies and for exploring their biotechnological potential without the need for extraction from the native plant.

Expression Systems for Production of Active and Inactive Forms

Escherichia coli has been a commonly used expression system for producing both the inactive precursor (Pro-RIP) and the active, modified form (MOD) of maize RIP. nih.gov This prokaryotic system allows for high-level expression of the recombinant proteins, typically yielding around 50 mg of purified protein per liter of culture with a purity greater than 95%. nih.gov The absence of post-translational modifications in E. coli is not a significant drawback for producing the basic polypeptide chain of maize RIP.

For purification, affinity chromatography is a common method. For instance, Pro-RIP and MOD have been immobilized on NHS-activated columns to study their interactions with ribosomes. nih.gov Gel filtration chromatography has also been employed to purify maize RIP variants, particularly after cleavage of fusion tags or inactivation regions. nih.gov

Rational Design of Maize RIP Mutants for Modified Functionality

The unique structure of maize RIP, with its internal inactivation region, presents a prime target for rational design to create mutants with novel or enhanced functionalities. A key area of research has been the engineering of this inactivation region to create "switch-on" mechanisms for the protein's cytotoxic activity.

One innovative strategy involved replacing parts of the internal inactivation region with recognition sequences for the HIV-1 protease. nih.gov The resulting maize RIP variants were designed to be activated specifically within HIV-infected cells, which produce this protease. nih.gov This approach demonstrated that the enzymatic activity of maize RIP could be effectively "switched on" in the target cells, leading to their destruction. nih.gov This provides a platform for developing pathogen-specific cytotoxins.

Site-directed mutagenesis has also been used to probe the active site of maize RIP. A key finding from structural studies is that, unlike many other plant RIPs, maize RIP possesses only a single glutamate (B1630785) residue (Glu207) in its active site, which is crucial for its catalytic activity. nih.gov Mutating this residue to alanine (E207A) has been shown to significantly reduce the ribosome-inactivating function of the protein. researchgate.net This highlights the critical role of this specific amino acid in the enzyme's mechanism.

The table below summarizes examples of rationally designed maize RIP mutants and their modified functionalities.

Mutant DesignationModificationIntended Function
Pro-HIV-MA/CAReplacement of a portion of the internal inactivation region with an HIV-1 protease recognition site."Switch-on" activation of cytotoxicity specifically in HIV-infected cells. nih.gov
E207ASite-directed mutagenesis of the sole glutamate in the active site to alanine.To investigate the role of the catalytic glutamate residue, resulting in significantly reduced activity. nih.govresearchgate.net

Targeted Mutations to Alter Activity or Specificity

Site-directed mutagenesis has been a key tool for dissecting the structure-function relationship of maize RIP and for engineering variants with altered properties. Research has focused on modifying key residues within the active site and at protein-protein interaction interfaces to modulate its enzymatic activity and binding affinity.

One study investigated the role of Glutamate-207 (E207), the sole glutamate in the active site, by mutating it to alanine (E207A). This single mutation resulted in a significant, 556-fold reduction in the protein's ribosome-inactivating function, highlighting the critical role of this residue in catalysis. nih.govresearchgate.net

Another strategic target for mutation has been the region responsible for docking onto the ribosome. Maize RIP interacts with the ribosomal stalk protein P2 via a cluster of lysine residues (Lys158–Lys161). plos.org Mutating these residues was found to severely compromise the protein's interaction with the ribosome, demonstrating that the strength of this interaction is crucial for the biological activity of the RIP. plos.org The binding affinity (K D) of the active maize RIP (MOD) to ribosomes was determined to be 6.33 ± 0.73 nM, whereas the inactive precursor (Pro-RIP) showed an 80-fold decrease in binding affinity (500 ± 46.20 nM). nih.gov

These studies demonstrate that targeted mutations can effectively fine-tune the cytotoxic potency of maize RIP, a crucial step in developing it for therapeutic applications where high specificity and controlled activity are paramount.

Table 1: Effects of Targeted Mutations on Maize RIP Activity

Mutant Variant Target Residue/Region Observed Effect Reference
E207A Catalytic Site (Glutamate-207) 556-fold reduction in ribosome-inactivating function. nih.govresearchgate.net

Modifying the Internal Inactivation Region for Conditional Activation

The natural activation mechanism of maize RIP, which involves the proteolytic removal of a 25-amino acid internal segment, presents a unique opportunity for engineering conditional activation. nih.govnih.gov This internal inactivation region sterically hinders the protein from docking onto the ribosome, and its removal increases enzymatic activity by at least 600-fold. nih.govnih.gov

Researchers have exploited this mechanism to create "smart" toxins that are activated only within specific target cells. In a notable strategy to combat HIV, the native inactivation sequence was replaced with recognition sites for HIV-1 protease. nih.govnih.gov Several variants were constructed, with two in particular being efficiently cleaved and activated by recombinant HIV-1 protease. These engineered variants exhibited reduced cytotoxicity in uninfected cells but potent anti-HIV activity in infected cells, where the viral protease is present. nih.gov This "switch-on" strategy provides a powerful platform for developing pathogen-specific cytotoxins that minimize off-target effects. nih.gov

This approach transforms the maize RIP from a broadly cytotoxic agent into a precision-guided therapeutic that is triggered by a disease-specific molecular signature.

Strategies for Enhancing Maize RIP Stability and Pharmacological Properties

Despite its potential, the therapeutic application of maize RIP is hindered by common challenges faced by protein-based drugs, including a short plasma half-life and potential immunogenicity. nih.govnih.gov To overcome these obstacles, various protein engineering and chemical modification strategies have been employed.

Chemical Modification Approaches (e.g., PEGylation to Improve Plasma Half-Life)

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used method to improve the pharmacological properties of therapeutic proteins. This strategy was applied to an engineered, active form of maize RIP to enhance its stability and reduce its antigenicity. nih.gov

In this approach, potential antigenic sites, specifically Lysine-78 (Lys-78) and Lysine-264 (Lys-264), were identified and mutated to cysteine residues to allow for site-specific PEGylation. researchgate.netnih.gov The resulting PEG-conjugated variants were then evaluated. While the modification led to a two- to five-fold reduction in biological activity, it dramatically reduced antigenicity. nih.gov Most significantly, pharmacokinetic studies showed that the attachment of a 20k PEG chain (PEG₂₀k) substantially prolonged the protein's plasma half-life. researchgate.netnih.gov

Table 2: Impact of PEGylation on Maize RIP Plasma Half-Life

Variant Modification Increase in Plasma Half-Life Reference
MOD-K78C Conjugated with PEG₂₀k 5-fold researchgate.netnih.gov

Fusion Proteins for Targeted Delivery Mechanisms (e.g., TAT-fused variants)

To enhance cellular uptake, maize RIP has been engineered as a fusion protein with cell-penetrating peptides. The trans-acting activator of transcription (TAT) peptide from HIV-1 is a well-known protein transduction domain capable of ferrying cargo molecules across cell membranes. nih.govresearchgate.netnih.gov

Researchers have fused the TAT peptide to the N-terminus of maize RIP variants. nih.govnih.gov This strategy was combined with the conditional activation mechanism described earlier, where the internal inactivation region was modified to be sensitive to HIV-1 protease. The resulting TAT-fused maize RIP variants demonstrated higher inhibitory effects on HIV-1 replication in infected human T-cells and lower cytotoxic effects in uninfected cells. nih.gov This dual engineering approach—enhancing delivery with TAT and ensuring target-specific activation—creates a highly selective and potent anti-viral agent. nih.govresearchgate.net

Prospects for Sustainable Agricultural Applications and Plant-Based Biopesticides

Beyond its biomedical potential, maize RIP is a promising agent for sustainable agriculture. As a naturally occurring plant defense protein, it possesses inherent anti-fungal and anti-insect properties. nih.govresearchgate.netfrontiersin.org This has led to its exploration as a component of integrated pest management (IPM) strategies and as the basis for developing transgenic crops with enhanced pest resistance. scirp.orgmdpi.com

The active form of maize RIP has been successfully overexpressed in several crop plants, including rice, wheat, and tobacco. These transgenic plants have shown increased resistance to a range of significant agricultural insect pests, such as:

Larvae of the cigarette beetle (Lasioderma serricorne) nih.gov

Tobacco hornworm (Manduca sexta) nih.gov

Corn earworm (Helicoverpa zea) nih.govfrontiersin.org

Furthermore, the antifungal properties of maize RIP have been demonstrated against pathogens like Rhizoctonia solani, the fungus that causes sheath blight in rice. nih.govresearchgate.net Co-expression of the active maize RIP with a rice basic chitinase gene in transgenic rice resulted in enhanced resistance to this fungal disease. nih.gov These findings underscore the potential of maize RIP as a valuable tool in developing biopesticides and engineering crops that are more resilient to biotic stresses, thereby contributing to more sustainable agricultural practices. researchgate.net

Q & A

Q. What structural features enable maize RIPs to interact with ribosomal proteins, and how can these interactions be experimentally validated?

Maize RIPs interact with ribosomal stalk proteins (e.g., P2) via specific lysine residues (Lys158–Lys161) in their N-terminal domain. This interaction is critical for depurination of the sarcin-ricin (SR) loop in rRNA. Methodologically, researchers use site-directed mutagenesis to disrupt these lysine residues and assess binding affinity via surface plasmon resonance (SPR) . For example, SPR assays revealed dissociation constants (KD) of 1,038 µM for maize RIP-P2 binding, significantly weaker than trichosanthin (612 µM) or Shiga toxin A (195 µM) . Structural insights are further validated by NMR spectroscopy and X-ray crystallography , as demonstrated in studies resolving the solution structure of maize RIP mutants .

Q. How does the proenzyme activation mechanism of maize RIPs influence their enzymatic activity?

Maize RIPs are synthesized as inactive proenzymes (Pro-RIPs) with an internal inactivation domain (25 residues) that sterically hinders ribosome binding. Activation requires proteolytic cleavage (e.g., by subtilisin-like proteases) to remove this domain. Researchers assess activation by:

  • In vitro proteolysis assays using recombinant proteases .
  • Ribosome depurination assays comparing Pro-RIP and activated RIP activity via MALDI-TOF mass spectrometry of rRNA .
  • Cellular uptake studies using fluorescently labeled Pro-RIP to confirm that inactivation domain removal does not affect internalization but restores cytotoxicity .

Q. What experimental methods confirm the N-glycosidase activity of maize RIPs on ribosomes?

The N-glycosidase activity of maize RIPs is validated by:

  • Aniline-induced cleavage assays : Depurinated rRNA is treated with aniline to fragment the sugar-phosphate backbone at the depurinated site, visualized via agarose gel electrophoresis .
  • Primer extension analysis : Using reverse transcription primers complementary to 28S rRNA to detect depurination-induced stops .
  • EF-2 binding inhibition assays : Measuring reduced EF-2-ribosome binding via radiolabeled GTP hydrolysis .

Advanced Research Questions

Q. How can maize RIPs be engineered for targeted antiviral activity, and what methodological challenges arise?

To enhance specificity for HIV-infected cells, researchers engineered maize RIP variants with HIV-1 protease recognition sequences inserted into the internal inactivation loop. Activation occurs only in HIV-infected cells, minimizing off-target toxicity. Key steps include:

  • Recombinant DNA cloning to insert protease cleavage sites (e.g., SQNYPIVQ) into Pro-RIP .
  • In vitro cleavage validation using purified HIV-1 protease and activity assays .
  • In vivo testing in SHIV-infected macaques, showing transient viral load reduction without systemic toxicity . Challenges include optimizing cleavage efficiency and avoiding immunogenicity of engineered sequences.

Q. How do contradictory findings on maize ribosome resistance to endogenous RIPs inform experimental design?

Maize ribosomes exhibit resistance to endogenous RIPs (e.g., b-32) but susceptibility to heterologous RIPs (e.g., pokeweed). To reconcile this, researchers use:

  • Comparative ribosomal binding assays with maize vs. wheat ribosomes .
  • Cryo-EM studies to identify structural differences in the SR loop or stalk proteins between species .
  • Transgenic models expressing maize RIP in non-host plants (e.g., tobacco) to test ribosome compatibility .

Q. What methodologies are used to evaluate maize RIP efficacy in transgenic crops for fungal/pest resistance?

Transgenic crops co-expressing maize RIP with chitinases or peroxidases show enhanced resistance. Key approaches include:

  • Bioassays : Feeding trials with Fusarium verticillioides or Helicoverpa zea larvae on transgenic maize leaves, measuring mortality and growth inhibition .
  • Synergy studies : Testing combinatorial effects of RIPs and agglutinins via Loewe additivity models to avoid antagonism .
  • Field trials : Monitoring sheath blight resistance in transgenic rice expressing maize RIP and chitinase .

Q. How does the internal inactivation domain of maize RIPs modulate ribosome interaction, and what techniques quantify this?

The internal inactivation domain reduces ribosome binding by 80-fold. Researchers employ:

  • Pull-down assays with ribosomes or recombinant P0/P1/P2 proteins, showing Pro-RIP has weaker affinity than activated RIP .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Molecular dynamics simulations to model steric hindrance caused by the inactivation loop .

Q. What evolutionary insights emerge from comparing maize RIPs with bacterial/plant RIPs?

Maize RIPs lack a "backup" catalytic glutamate (unlike bacterial RIPs) and have a truncated αB helix, suggesting an evolutionary intermediate. Methods include:

  • Phylogenetic analysis of RIP sequences across Plantae and Bacteria .
  • Enzymatic profiling of glutamate mutants (e.g., E160A) to assess residual activity .
  • Structural alignment with ricin and Shiga toxin to identify conserved substrate-binding motifs .

Contradiction Resolution & Data Gaps

Q. Why do maize RIPs exhibit lower cytotoxicity than trichosanthin despite targeting the same P2 protein?

Weaker P2 binding affinity (KD >1,000 µM vs. ~600 µM for trichosanthin) and reduced depurination efficiency (48-fold lower) explain this discrepancy. Researchers use kinetic assays to compare catalytic rates (kcat/KM) and cell viability assays (MTT/CCK-8) in 293T cells .

Q. How do tissue-specific expression patterns (e.g., drought-induced vs. developmental) of maize RIP isoforms influence experimental models?

Rip3:1 is regulated by Opaque-2 during seed development, while Rip3:2 is drought-inducible. Methodologies include:

  • qRT-PCR of RIP transcripts in roots, leaves, and stressed tissues .
  • Promoter-GUS fusion assays to map tissue-specific expression .
  • Knockout mutants to assess isoform-specific antifungal/insecticidal roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.